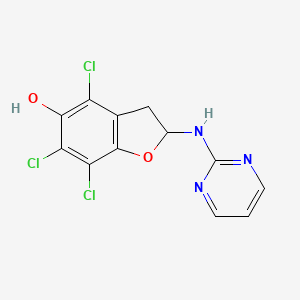
5-Benzofuranol, 4,6,7-trichloro-2,3-dihydro-2-(2-pyrimidinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol is a chemical compound with the molecular formula C12H7Cl3N2O2. It is known for its unique structure, which includes a benzofuran ring substituted with chlorine atoms and a pyrimidinylamino group.
Preparation Methods
The synthesis of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.
Chlorination: The benzofuran ring is then chlorinated at the 4, 6, and 7 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS).
Amination: The chlorinated benzofuran is reacted with pyrimidine-2-amine under suitable conditions to introduce the pyrimidinylamino group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-methanol: This compound has a similar structure but with a methanol group instead of a hydroxyl group.
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-amine: This compound has an amine group instead of a hydroxyl group.
The uniqueness of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol lies in its specific substitution pattern and the presence of the hydroxyl group, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
354552-50-4 |
|---|---|
Molecular Formula |
C12H8Cl3N3O2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8Cl3N3O2/c13-7-5-4-6(18-12-16-2-1-3-17-12)20-11(5)9(15)8(14)10(7)19/h1-3,6,19H,4H2,(H,16,17,18) |
InChI Key |
HNIMAFWOIDLBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C(=C(C(=C2Cl)Cl)O)Cl)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















